
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, or (2E)-3-chloro-3-methylphenylprop-2-en-1-one, is an organic compound belonging to the class of propenones. It is a colorless liquid at room temperature with a boiling point of 247.8 °C. The compound has a wide range of applications in the scientific research field, ranging from synthesis to biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds, acting as a link between two molecules to form a larger molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one are not well understood. However, the compound has been used as an intermediate in the synthesis of various drugs, and these drugs have been shown to have various biochemical and physiological effects. For example, cabazitaxel, an anticancer drug synthesized from ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one, has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. However, the compound is highly flammable and should be handled with caution. Additionally, the compound has a high boiling point, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
The future directions for ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one include further research into its applications in the synthesis of organic compounds, its mechanism of action, and its biochemical and physiological effects. Additionally, further research into the compound’s safety and toxicity profile is needed, as well as research into its potential uses in drug development. Additionally, research into the compound’s use in the synthesis of other compounds, such as dyes, flavors, and fragrances, is also needed.
Métodos De Síntesis
The synthesis of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one involves a two-step process. The first step involves the reaction of 3-chlorophenylmagnesium bromide with 3-methylphenylacetylene in tetrahydrofuran (THF) to form the Grignard reagent ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one. The second step involves the reaction of the Grignard reagent with hydrochloric acid to form the final product.
Aplicaciones Científicas De Investigación
((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one has been used in a wide range of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as the anticancer drug cabazitaxel and the antifungal drug itraconazole. It has also been used as an intermediate in the synthesis of various other compounds, such as flavonoids, dyes, and pharmaceuticals.
Propiedades
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETGEVSBUQLKDG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



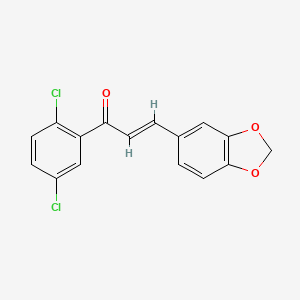

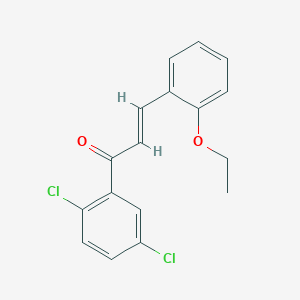
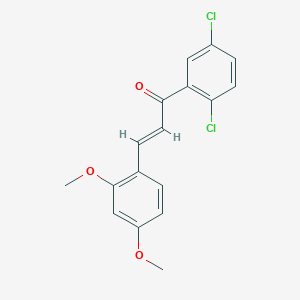




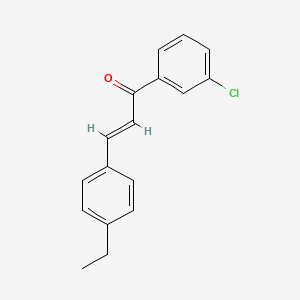
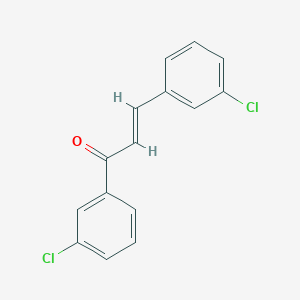
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
